molecular formula C18H22N2O2 B2946205 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1351632-46-6

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2946205
CAS No.: 1351632-46-6
M. Wt: 298.386
InChI Key: DJRVVXIWVXQBEL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and a 2-hydroxy-2-phenylpropyl substituent. Urea derivatives are widely studied for their diverse biological activities and physicochemical properties, which are influenced by substituent effects.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-9-10-16(11-14(13)2)20-17(21)19-12-18(3,22)15-7-5-4-6-8-15/h4-11,22H,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRVVXIWVXQBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-hydroxy-2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, emphasizing substituent effects and physicochemical properties.

Structural Analogues

Pyrazoline Derivatives (): Synthesized from (3,4-dimethylphenyl)hydrazine and enones, these compounds share the 3,4-dimethylphenyl group but feature a pyrazoline core instead of urea. Key examples include: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline

Urea Derivatives (): 3-(2,6-Dimethylphenyl)-1-[1-[3-(3,4-dimethylphenyl)-4-oxidanylidene-quinazolin-2-yl]propyl]-1-(phenylmethyl)urea This compound contains a urea backbone linked to a quinazolinone moiety and benzyl group, highlighting structural complexity compared to the target compound.

Physicochemical Properties

A comparative analysis of pyrazoline derivatives () is tabulated below:

Compound Name Melting Point (°C) Rf Value (Petroleum Ether:EtOAc, 4:1) Alkoxy Chain Length Yield (%)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 126–130 0.87 Butyloxy (C4) 84–86
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline 121–125 0.89 Pentyloxy (C5) 84–86
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline 121–125 0.89 Heptanoyloxy (C7) 84–86

Key Observations :

  • Melting Points : Longer alkoxy chains (C5, C7) correlate with slightly lower melting points (121–125°C) compared to the shorter C4 chain (126–130°C), likely due to reduced crystallinity.
  • Polarity : Higher Rf values (0.89 vs. 0.87) for C5/C7 derivatives suggest increased lipophilicity with longer chains.
  • Synthesis: All pyrazolines were synthesized in high yields (84–86%) via hydrazine-enone cyclization, demonstrating robust methodology .
Comparison with Urea Derivatives
  • Structural Complexity: The urea derivative in incorporates a quinazolinone group, which may confer distinct electronic properties and steric hindrance compared to the simpler hydroxypropyl-substituted target compound.
Computational Insights

For example, hybrid functionals incorporating exact exchange (e.g., B3LYP) could model substituent effects on stability or reactivity .

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